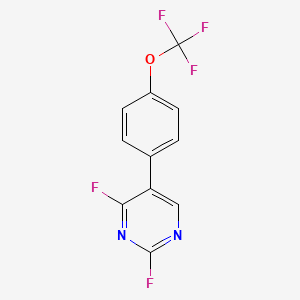
2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is a chemical compound characterized by the presence of fluorine atoms and a trifluoromethoxy group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 2,4-Difluoro-5-(trifluoromethoxy)aniline
Comparison: Compared to similar compounds, 2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H5F5N2O |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
2,4-difluoro-5-[4-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5F5N2O/c12-9-8(5-17-10(13)18-9)6-1-3-7(4-2-6)19-11(14,15)16/h1-5H |
InChI Key |
OAVLMCNMKXHXMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-](/img/structure/B13112491.png)
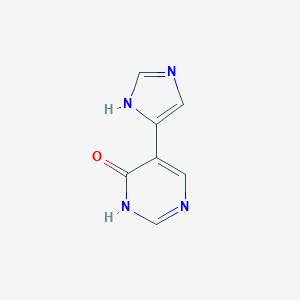
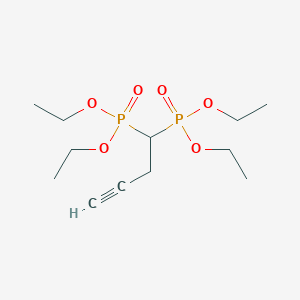
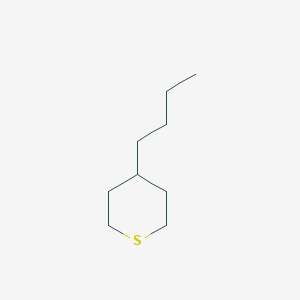

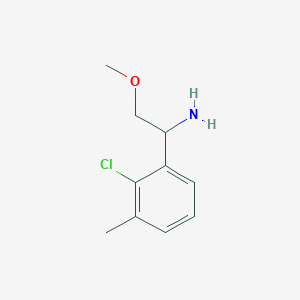
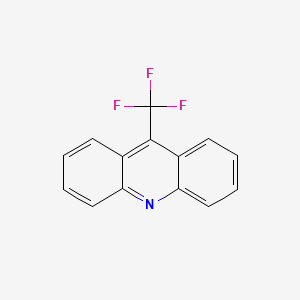
![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)

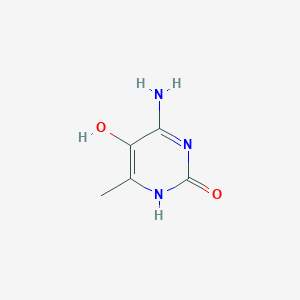
![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)
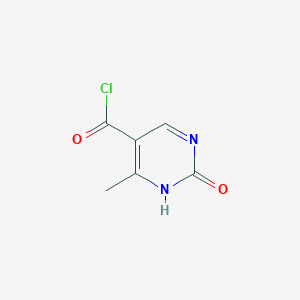
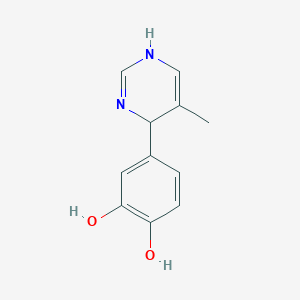
![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)
